molecular formula C14H22N2O2 B2728929 (2E)-4-(dimethylamino)-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)but-2-enamide CAS No. 2411323-46-9

(2E)-4-(dimethylamino)-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)but-2-enamide

Cat. No.: B2728929
CAS No.: 2411323-46-9
M. Wt: 250.342
InChI Key: XRQBJYAIRLGRMK-VMPITWQZSA-N
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Description

(2E)-4-(dimethylamino)-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)but-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-(oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-4-9-16(12-13-7-6-11-18-13)14(17)8-5-10-15(2)3/h1,5,8,13H,6-7,9-12H2,2-3H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQBJYAIRLGRMK-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N(CC#C)CC1CCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N(CC#C)CC1CCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(dimethylamino)-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)but-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate amine and an acyl chloride or anhydride.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Attachment of the Oxolan-2-ylmethyl Group: This step involves the alkylation of the nitrogen atom with an oxolan-2-ylmethyl halide.

    Addition of the Prop-2-ynyl Group: The final step involves the addition of the prop-2-ynyl group through a coupling reaction, such as the Sonogashira coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(dimethylamino)-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be explored for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-4-(dimethylamino)-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)but-2-enamide would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(Dimethylamino)-N-(methyl)-N-prop-2-ynylbut-2-enamide: Similar structure but lacks the oxolan-2-ylmethyl group.

    (E)-4-(Dimethylamino)-N-(oxolan-2-ylmethyl)-N-ethylbut-2-enamide: Similar structure but has an ethyl group instead of the prop-2-ynyl group.

Uniqueness

(2E)-4-(dimethylamino)-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)but-2-enamide is unique due to the presence of both the oxolan-2-ylmethyl and prop-2-ynyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features could influence its reactivity, stability, and interactions with biological targets.

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